molecular formula C24H32CuI2N4O8S2+2 B12734671 copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid CAS No. 95873-71-5

copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid

Cat. No.: B12734671
CAS No.: 95873-71-5
M. Wt: 886.0 g/mol
InChI Key: LKMQJYXLUNSTFD-UHFFFAOYSA-P
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Description

Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is a complex compound that combines several functional groups and elements. This compound is notable for its unique structure, which includes a copper ion, a dimethylmethanamine group, and a quinoline derivative with hydroxy, iodo, and sulfonic acid substituents. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid typically involves multiple steps:

    Formation of 8-hydroxy-7-iodoquinoline-5-sulfonic acid: This step involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid under controlled temperatures.

    Complexation with Copper: The quinoline derivative is then reacted with a copper salt, such as copper sulfate, in the presence of a base to form the copper complex.

    Addition of N,N-dimethylmethanamine: Finally, N,N-dimethylmethanamine is introduced to the reaction mixture to complete the synthesis. This step may require specific solvents and temperature control to ensure the correct formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups.

    Reduction: Reduction reactions may target the iodo group, potentially converting it to a hydroxy or amine group.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce deiodinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and structural properties.

Biology

In biological research, the compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in assays to detect the presence of specific metal ions in biological samples.

Medicine

The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions can be exploited in designing therapeutic agents for diseases such as cancer and microbial infections.

Industry

In industry, the compound is used in the manufacture of dyes, pigments, and other materials that require specific metal-binding properties. It is also employed in analytical chemistry for the spectrophotometric determination of metal ions.

Mechanism of Action

The mechanism of action of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid involves its ability to chelate metal ions. The quinoline ring, hydroxy group, and sulfonic acid group provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The compound’s ability to generate reactive oxygen species through redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler quinoline derivative without the iodo and sulfonic acid groups.

    5-Chloro-8-hydroxyquinoline: Similar structure but with a chlorine atom instead of iodine.

    8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodo group but has similar metal-binding properties.

Uniqueness

Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is unique due to the combination of its functional groups. The presence of the iodo group enhances its reactivity and potential for substitution reactions, while the sulfonic acid group increases its solubility in water. The copper ion adds to its versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

95873-71-5

Molecular Formula

C24H32CuI2N4O8S2+2

Molecular Weight

886.0 g/mol

IUPAC Name

copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid

InChI

InChI=1S/2C9H6INO4S.2C3H9N.Cu/c2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2*1-4(2)3;/h2*1-4,12H,(H,13,14,15);2*1-3H3;/p+2

InChI Key

LKMQJYXLUNSTFD-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].CN(C)C.CN(C)C.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.[Cu]

Origin of Product

United States

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